1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine, also known as 4-FA, is a synthetic drug that belongs to the class of substituted amphetamines. It is a designer drug that was first synthesized in the 1990s and has gained popularity in recent years due to its stimulating and euphoric effects.
Scientific Research Applications
- Synthesis : Researchers have developed practical methods for synthesizing 4-FPP and its derivatives. These protocols exhibit potential applicability in pharmaceutical synthesis due to operational simplicity and readily available reactants .
- Pharmacological Activity : 4-FPP derivatives have been investigated for their potential as central nervous system (CNS) agents, including antipsychotic and antidepressant properties. Their interactions with neurotransmitter receptors make them promising candidates for drug development .
- Serotonin Receptor Ligands : 4-FPP derivatives can act as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT2A). Researchers explore their effects on mood, cognition, and behavior .
- Dopamine Receptor Modulation : Some 4-FPP analogs interact with dopamine receptors, potentially influencing reward pathways and addiction-related processes .
- Antimalarial Activity : 4-FPP derivatives have shown antimalarial effects by inhibiting parasite growth. Researchers investigate their potential as novel antimalarial agents .
- Antiviral Potential : Preliminary studies suggest that 4-FPP analogs may inhibit viral replication, making them interesting candidates for antiviral drug development .
- Catalytic Applications : Researchers have explored 4-FPP derivatives as organocatalysts in various reactions. For instance, they catalyze diol-diamine coupling reactions to form piperazines and diazepanes .
- Metal Complexes : 4-FPP can coordinate with metal ions, leading to interesting coordination complexes. These complexes find applications in materials science, catalysis, and supramolecular chemistry .
- Fluorescent Properties : Some 4-FPP derivatives exhibit fluorescence. Researchers explore their use as imaging agents in biological systems, such as tracking cellular processes or detecting specific biomolecules .
Medicinal Chemistry and Drug Development
Neurotransmitter Modulation
Antiviral and Antiparasitic Properties
Organocatalysis and Synthetic Chemistry
Materials Science and Coordination Chemistry
Fluorescent Probes and Imaging Agents
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-3-1-2-4-16(15)20-11-9-19(10-12-20)14-7-5-13(18)6-8-14/h1-8H,9-12,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGYAGWEEJDSMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.